molecular formula C18H18ClNOS B1613668 3-chloro-4'-thiomorpholinomethyl benzophenone CAS No. 898782-63-3

3-chloro-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1613668
CAS No.: 898782-63-3
M. Wt: 331.9 g/mol
InChI Key: VZDJOXNOZIMGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4’-thiomorpholinomethyl benzophenone is an organic compound with the molecular formula C18H18ClNOS It is a benzophenone derivative, characterized by the presence of a chloro group at the 3-position and a thiomorpholinomethyl group at the 4’-position of the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4’-thiomorpholinomethyl benzophenone typically involves the reaction of 3-chlorobenzoyl chloride with 4-thiomorpholinomethylphenyl magnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 3-chloro-4’-thiomorpholinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-4’-thiomorpholinomethyl benzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The chloro group and the thiomorpholinomethyl group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The benzophenone core can also engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the binding .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3’-thiomorpholinomethyl benzophenone
  • 3-chloro-4’-morpholinomethyl benzophenone
  • 3-chloro-4’-piperidinylmethyl benzophenone

Uniqueness

3-chloro-4’-thiomorpholinomethyl benzophenone is unique due to the presence of both a chloro group and a thiomorpholinomethyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

(3-chlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c19-17-3-1-2-16(12-17)18(21)15-6-4-14(5-7-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDJOXNOZIMGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642913
Record name (3-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-63-3
Record name Methanone, (3-chlorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4'-thiomorpholinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-chloro-4'-thiomorpholinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
3-chloro-4'-thiomorpholinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
3-chloro-4'-thiomorpholinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
3-chloro-4'-thiomorpholinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-chloro-4'-thiomorpholinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.